molecular formula C8H9F2N3S2 B3003225 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea CAS No. 721910-08-3

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea

Cat. No.: B3003225
CAS No.: 721910-08-3
M. Wt: 249.3
InChI Key: XBRSXLNWZPRQIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the difluoromethyl group enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-{4-[(methylthio)phenyl]thiourea}
  • 3-Amino-1-{4-[(ethylthio)phenyl]thiourea}
  • 3-Amino-1-{4-[(trifluoromethyl)phenyl]thiourea}

Uniqueness

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity, selectivity, and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

1-amino-3-[4-(difluoromethylsulfanyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3S2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSXLNWZPRQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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